molecular formula C18H17N3O4 B3020132 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 1435999-50-0

7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

Cat. No.: B3020132
CAS No.: 1435999-50-0
M. Wt: 339.351
InChI Key: QQUUOFNENGTJQK-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that combines multiple ring systems, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include dimethylformamide (DMF), potassium carbonate (K2CO3), and various alkylating agents. The reaction conditions usually involve heating and the use of solvents like acetone or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid.

    Coumarin Derivatives: These compounds, like warfarin and dicoumarol, also feature heterocyclic ring systems and exhibit various biological activities.

Uniqueness

What sets this compound apart is its unique combination of multiple ring systems and functional groups. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

4,5-dimethoxy-12,14-dimethyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15),12-heptaene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-8-14-15(18(22)23)11-5-9-6-12(24-3)13(25-4)7-10(9)16(11)19-17(14)21(2)20-8/h6-7H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUUOFNENGTJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C3CC4=CC(=C(C=C4C3=N2)OC)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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